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Compound of Interest

Compound Name:
2-Iodo-5-methylbenzenesulfonic

acid

Cat. No.: B171916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Iodo-5-
methylbenzenesulfonic acid (CAS RN: 139778-27-1), a key intermediate in pharmaceutical

synthesis. Due to the limited availability of direct experimental spectra for this specific

compound, this document presents a combination of predicted data for Nuclear Magnetic

Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-Iodo-

5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data

points are crucial for the structural elucidation and quality control of this important chemical

entity.

Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic molecules. The following tables summarize the predicted

chemical shifts for the protons (¹H) and carbon atoms (¹³C) of 2-Iodo-5-
methylbenzenesulfonic acid. These predictions are based on established principles of NMR

spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for 2-Iodo-5-methylbenzenesulfonic acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 d 1H Aromatic H

~7.5 dd 1H Aromatic H

~7.2 d 1H Aromatic H

~2.4 s 3H -CH₃

~11-13 br s 1H -SO₃H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for 2-Iodo-5-methylbenzenesulfonic acid

Chemical Shift (ppm) Assignment

~145 Aromatic C-S

~142 Aromatic C-I

~140 Aromatic C-CH₃

~135 Aromatic C-H

~132 Aromatic C-H

~128 Aromatic C-H

~21 -CH₃

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the

functional groups present in the molecule. The following data is for the analogous compound,

2-Iodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the

aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a

carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically
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appear in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The

broad O-H stretch of the sulfonic acid is expected between 2800-3200 cm⁻¹.[1]

Table 3: IR Spectral Data for 2-Iodo-5-methylbenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Strong, Broad O-H Stretch (Carboxylic Acid)

~2920 Medium C-H Stretch (Aromatic)

~1700 Strong C=O Stretch (Carboxylic Acid)

~1600, ~1470 Medium C=C Stretch (Aromatic)

~1300 Medium C-O Stretch / O-H Bend

~820 Strong C-H Bend (Aromatic)

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and elemental composition of a compound. The following data is for the analogous compound,

2-Iodo-5-methylbenzoic acid. The molecular ion peak for 2-Iodo-5-methylbenzenesulfonic
acid is expected at m/z 298 (for the most common isotopes).

Table 4: Mass Spectrometry Data for 2-Iodo-5-methylbenzoic acid
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m/z Relative Intensity (%) Assignment

262 100 [M]⁺ (Molecular Ion)

245 40 [M-OH]⁺

217 25 [M-COOH]⁺

117 30 [M-I-CO]⁺

91 50 [C₇H₇]⁺

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the

following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility

and to avoid interfering signals.

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz

or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The raw data is processed using Fourier transformation, followed by phase

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like 2-Iodo-5-methylbenzenesulfonic acid, the Attenuated Total

Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]
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ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact. The IR spectrum is then recorded.[5]

KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium

bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for

analysis.[5]

Mass Spectrometry (MS)
For organic sulfonated compounds, Electrospray Ionization (ESI) is a common and effective

ionization technique.[6][7]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water

mixture) at a low concentration (e.g., 1-10 µg/mL).

Infusion: The sample solution is introduced into the mass spectrometer's ion source via

direct infusion or through a liquid chromatography (LC) system.

Ionization: ESI is used to generate ions in the gas phase. This can be done in either positive

or negative ion mode, though negative mode is often preferred for sulfonic acids.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass

analyzer (e.g., quadrupole, time-of-flight).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b171916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

